1-Amino-4-methylpentan-2-ol
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Overview
Description
“1-Amino-4-methylpentan-2-ol” is a chemical compound with the molecular formula C6H15NO. It is also known as 1-amino-4-methyl-2-pentanol hydrochloride . The compound has a molecular weight of 153.65 .
Molecular Structure Analysis
The InChI code for “1-Amino-4-methylpentan-2-ol” is 1S/C6H15NO.ClH/c1-5(2)3-6(8)4-7;/h5-6,8H,3-4,7H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .
Scientific Research Applications
Chiral HPLC Separation: Scientists have successfully separated the enantiomers of 1-amino-4-methylpentan-2-ol using polysaccharide-derived chiral stationary phases. This method allows for simultaneous ultraviolet and fluorescence detection, enabling precise enantiomer analysis .
Fluorogenic Agent-Based Separation: Another approach involves using a fluorogenic agent called 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) for enantiomer separation. This method is particularly useful for amino alcohols, including 1-amino-4-methylpentan-2-ol .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
The exact mode of action of 1-Amino-4-methylpentan-2-ol is not well understood. As an amino alcohol, it may interact with its targets through hydrogen bonding and hydrophobic interactions. These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-Amino-4-methylpentan-2-ol are not well characterized. Given its structural similarity to amino acids, it may be involved in protein synthesis or metabolism. More research is needed to elucidate the specific pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Amino-4-methylpentan-2-ol are not well studied. As a small, polar molecule, it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion pathways are currently unknown .
properties
IUPAC Name |
1-amino-4-methylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(8)4-7/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZUWBDNSBSOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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